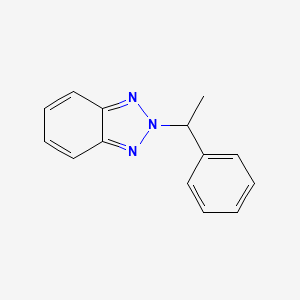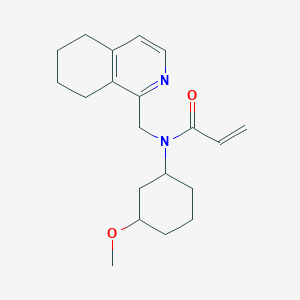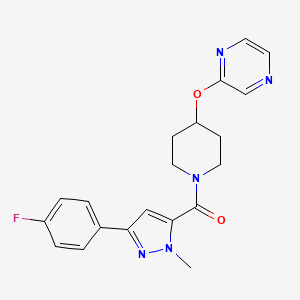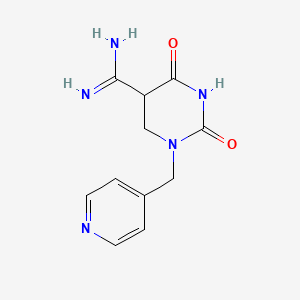
2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide is a chemical compound with the molecular formula C11H13N5O2 . It has a molecular weight of 247.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N5O2/c12-9(13)8-6-16(11(18)15-10(8)17)5-7-1-3-14-4-2-7/h1-4H,5-6,12-13H2,(H,15,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 247.25 . Other physical and chemical properties such as melting point, boiling point, and density are not available from the search results.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
The compound is closely related to the pyrimidine class, which has seen extensive study due to its broad synthetic applications and bioavailability. Research has demonstrated the importance of hybrid catalysts in synthesizing pyrimidine scaffolds, such as the 5H-pyrano[2,3-d]pyrimidines, which serve as key precursors in medicinal and pharmaceutical industries due to their broad range of applicability. Such compounds are synthesized using diverse catalysts including organocatalysts, metal catalysts, and green solvents, indicating a wide range of scientific applications from drug discovery to materials science (Parmar, Vala, & Patel, 2023).
Pharmacological Effects
Pyrimidines, including derivatives and analogs related to 2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide, exhibit a wide range of pharmacological effects. This includes activities as antioxidants, antibacterial, antiviral, and anti-inflammatory agents. The synthesis, anti-inflammatory activities, and structure–activity relationships (SARs) of pyrimidine derivatives have been comprehensively studied, showing that these compounds exhibit potent anti-inflammatory effects due to their inhibitory response against vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α (Rashid et al., 2021).
Optoelectronic Materials
In the realm of materials science, pyrimidine and its analogs have been explored for their utility in optoelectronic applications. Research into the chemistry of fluorinated pyrimidines, like 5-fluorouracil (a well-known pyrimidine analog), has contributed to the precise use of these compounds in treating cancer. These insights extend into the development of RNA and DNA substituted with fluorinated pyrimidines for biophysical and mechanistic studies, underscoring the versatility of pyrimidine derivatives in both biological and materials science contexts (Gmeiner, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2,4-dioxo-1-(pyridin-4-ylmethyl)-1,3-diazinane-5-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c12-9(13)8-6-16(11(18)15-10(8)17)5-7-1-3-14-4-2-7/h1-4,8H,5-6H2,(H3,12,13)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVODCRXUWXMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1CC2=CC=NC=C2)C(=N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-1-(4-pyridinylmethyl)hexahydro-5-pyrimidinecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)
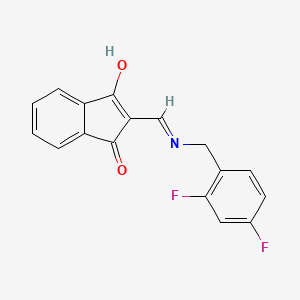
![1-allyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2469533.png)
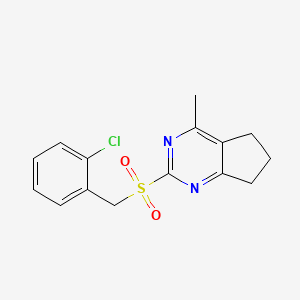
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2469537.png)

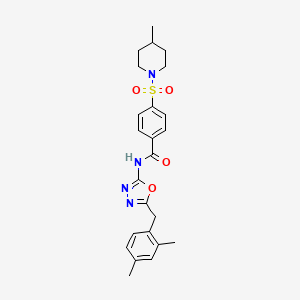

![N-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-piperazin-1-ylnicotinamide](/img/structure/B2469541.png)
![3-Methyl-7-(2-methyl-4-phenylphenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2469544.png)
![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469545.png)
